(R)-1,2-4-TRIACETOXYBUTANE
(R)-1,2-4-TRIACETOXYBUTANE
Brand Name:
Vulcanchem
CAS No.:
108266-50-8
VCID:
VC20757672
InChI:
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1
SMILES:
CC(=O)OCCC(COC(=O)C)OC(=O)C
Molecular Formula:
C10H16O6
Molecular Weight:
232.23 g/mol
(R)-1,2-4-TRIACETOXYBUTANE
CAS No.: 108266-50-8
Cat. No.: VC20757672
Molecular Formula: C10H16O6
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108266-50-8 |
|---|---|
| Molecular Formula | C10H16O6 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | [(3R)-3,4-diacetyloxybutyl] acetate |
| Standard InChI | InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | RPOOYSKKKVGNAP-SNVBAGLBSA-N |
| Isomeric SMILES | CC(=O)OCC[C@H](COC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCCC(COC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCCC(COC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator